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Compound of Interest

Compound Name: 2-Bromo-N-phenylacetamide

Cat. No.: B1210500 Get Quote

The 2-Bromo-N-phenylacetamide scaffold is a versatile pharmacophore that has been

explored for a variety of therapeutic applications. Structure-activity relationship (SAR) studies

on its analogs have revealed key structural modifications that influence their biological

activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide provides

a comparative analysis of these analogs, supported by experimental data and protocols, to aid

researchers in drug discovery and development.

Comparative Biological Activities
The biological activities of 2-Bromo-N-phenylacetamide analogs are significantly influenced

by the nature and position of substituents on the phenyl ring and modifications at the bromo-

acetyl moiety. The following tables summarize the quantitative data from various studies.

Antibacterial Activity
A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from 2-bromo-N-(p-

chlorophenyl) acetamide, were evaluated for their antibacterial activity against several bacterial

strains. The activity is presented as the diameter of the zone of inhibition.

Table 1: Antibacterial Activity of 2-amino-N-(p-chlorophenyl) acetamide Derivatives[1]
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Compound R Group

Acinetobact
er
baumannii
(DIZ, mm)

Pseudomon
as
aeruginosa
ATCC27853
(DIZ, mm)

Pseudomon
as
aeruginosa
ATCC29260
(DIZ, mm)

Staphyloco
ccus
aureus (DIZ,
mm)

5a Butyl 14.5 13.5 15.0 18.0

5b Octyl 15.0 14.0 16.0 19.5

5c Piperidine 16.5 15.0 17.0 21.0

5d
3-

Fluoroaniline
17.0 16.0 18.0 23.5

Tetracycline

(Standard)
- 25.0 24.0 26.0 30.0

DIZ: Disk Inhibition Zone

Cytotoxicity Against Cancer Cell Lines
Phenylacetamide derivatives have demonstrated potent cytotoxic effects against various

cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a

compound's effectiveness in inhibiting biological or biochemical functions.

Table 2: Cytotoxic Activity of Phenylacetamide Derivatives[2][3][4]

Compound
Substitution
on Phenyl
Ring

IC50 (µM) vs.
MDA-MB-468

IC50 (µM) vs.
PC-12

IC50 (µM) vs.
MCF-7

3c 3-Bromo - - 0.7 ± 0.08

3d 4-Bromo 0.6 ± 0.08 0.6 ± 0.08 0.7 ± 0.4

3j 4-Nitro 0.76 ± 0.09 - -

Doxorubicin

(Standard)
- 0.38 ± 0.07 - -
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Enzyme Inhibition
Analogs of N-phenylacetamide have been investigated as inhibitors of various enzymes,

including carbonic anhydrases and potassium channels.

Table 3: Carbonic Anhydrase Inhibition by N-phenylacetamide-2-oxoindole

Benzenesulfonamide Conjugates[5]

| Compound | Substitution on N-phenyl | Kᵢ vs. hCA I (nM) | Kᵢ vs. hCA II (nM) | Kᵢ vs. hCA IX

(nM) | Kᵢ vs. hCA XII (nM) | |---|---|---|---|---| | 3b | 4-Chloro | - | - | - | - | | 3c | 4-Bromo | - | - | - | - |

| 3f | 2-Chloro | - | - | - | - | | 3g | 2-Bromo | - | - | - | - | | 2h | 4-Sulfamoylphenylhydrazono | 45.10

| 5.87 | - | 7.91 | | Acetazolamide (Standard) | - | - | - | - | 5.70 |

Table 4: Slack Potassium Channel Inhibition by 2-amino-N-phenylacetamide Analogs[6]

Compound R1 R2 R3
Slack WT IC50
(µM)

4 (VU0606170) H OMe Cl 2.8

25 H OMe Br 2.5

27 H OMe CF3 2.3

Experimental Protocols
Synthesis of 2-Bromo-N-phenylacetamide
A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled on ice. Bromoacetyl

bromide (1.0 equivalent) in 3 mL of dichloromethane is added dropwise, followed by

triethylamine (0.019 mol). The reaction mixture is warmed to room temperature over 3 hours.

The mixture is then concentrated, taken up in ethyl acetate, and washed three times with water.

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The final

product is purified by crystallization from ethyl acetate.[7]

Synthesis of 2-amino-N-(p-chlorophenyl) acetamide
Derivatives
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The starting material, 2-bromo-N-(p-chlorophenyl) acetamide, is prepared by the amination

reaction of 4-chloroaniline and bromoacetyl bromide. Subsequently, 2-bromo-N-(p-

chlorophenyl) acetamide is condensed with various amines at room temperature in the

presence of dichloromethane and a saturated potassium carbonate solution to yield the final 2-

amino-N-(p-chlorophenyl) acetamide derivatives.[1]

Antibacterial Activity Assay (Disc Diffusion Method)
The antibacterial activity is determined using the disc diffusion method. Test compounds are

dissolved in ethyl acetate to a concentration of 0.1 g/mL. A sterile disc (6 mm in diameter) is

impregnated with 30 µL of each test solution and placed on a cation-adjusted Mueller Hinton

agar medium. The plates are incubated at 37 °C for 12-16 hours, and the inhibition zones are

measured in millimeters. Discs with ethyl acetate serve as a negative control, and tetracycline

discs are used as a positive control.[1]

Cytotoxicity Assay (MTT Assay)
MCF7, MDA-MB-468, and PC12 cell lines are used to assess the cytotoxic effects of the

synthesized phenylacetamide derivatives. The MTT assay is employed to determine the IC50

value. The cell lines are treated with different concentrations of the compounds, and the results

are expressed as the mean ± SEM of three independent experiments compared to a control

group treated with DMSO.[2][3][4]

Slack Potassium Channel Inhibition Assay (Thallium
Flux Assay)
HEK-293 cells stably expressing wild-type human Slack channels are used for the assay. The

inhibitory activity of the compounds is screened using a thallium (Tl+) flux assay. This assay

measures the influx of thallium through the potassium channels, which is indicative of channel

activity. A decrease in thallium flux in the presence of the compound indicates inhibition.[6]

Visualizing Synthesis and Biological Evaluation
Workflows
The following diagrams illustrate the general workflows for the synthesis and biological

evaluation of 2-Bromo-N-phenylacetamide analogs.
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Caption: Synthetic pathway for 2-amino-N-(p-chlorophenyl) acetamide derivatives.

Biological Evaluation Workflow

Synthesized Analogs

Antibacterial Screening
(Disc Diffusion)

Cytotoxicity Screening
(MTT Assay)

Enzyme Inhibition Screening
(e.g., Thallium Flux)

Quantitative Data
(DIZ, IC50, Ki)

Structure-Activity
Relationship Analysis

Click to download full resolution via product page

Caption: General workflow for the biological evaluation of synthesized analogs.
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Structure-Activity Relationship Insights
The presented data reveals several key SAR trends for 2-Bromo-N-phenylacetamide
analogs:

Antibacterial Activity: For the 2-amino-N-(p-chlorophenyl) acetamide series, the antibacterial

activity generally increases with the complexity and aromaticity of the amine substituent. The

derivative with a 3-fluoroaniline substituent (5d) exhibited the highest activity against all

tested strains.[1] This suggests that aromatic interactions and electronic effects of the

substituent play a crucial role in the antibacterial mechanism.

Cytotoxicity: In the case of phenylacetamide derivatives, the presence and position of a

halogen on the phenyl ring significantly impact their cytotoxic potential. For instance, a

bromo-substituent at the para-position (compound 3d) resulted in potent activity against

MDA-MB-468 and PC-12 cancer cell lines.[2][3][4] A nitro group at the para-position also

conferred strong cytotoxicity.[2]

Enzyme Inhibition: The SAR for Slack potassium channel inhibitors indicates that electron-

withdrawing groups at the 5-position of the N-phenyl ring, such as bromo and trifluoromethyl,

maintain or slightly improve potency compared to a chloro group.[6] This highlights the

importance of the electronic environment of the N-phenyl ring for binding to the channel.

In conclusion, the 2-Bromo-N-phenylacetamide scaffold offers a promising starting point for

the development of novel therapeutic agents. The SAR studies summarized here provide a

valuable framework for the rational design of more potent and selective analogs. Further

investigations focusing on diverse substitutions and exploring a wider range of biological

targets will continue to unlock the full potential of this chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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